2-Benzyl-2-methylpyrrolidine hydrochloride

Descripción

Chemical Identity and Structural Characterization

This compound is an organic compound with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 grams per mole. The compound is identified by Chemical Abstracts Service registry number 1803585-45-6 and carries the International Union of Pure and Applied Chemistry name this compound. The compound exists as a white to off-white powder at room temperature, with a purity typically exceeding 95% in commercial preparations.

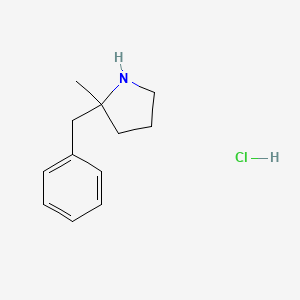

The structural architecture of this compound centers on a five-membered saturated pyrrolidine ring containing one nitrogen atom, with both benzyl and methyl substituents attached to the same carbon atom at the 2-position, creating a quaternary carbon center. The simplified molecular-input line-entry system representation is CC1(CCCN1)CC2=CC=CC=C2.Cl, clearly indicating the presence of the hydrochloride salt form. The International Chemical Identifier is InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H, providing a standardized representation of the molecular structure.

The compound's three-dimensional structure is characterized by the non-planar nature of the pyrrolidine ring, which undergoes pseudorotation, a phenomenon that contributes to its conformational flexibility. The quaternary carbon at the 2-position introduces significant steric constraints while providing opportunities for stereoselective interactions. The benzyl group enhances the lipophilicity of the molecule and provides aromatic interactions, while the methyl group contributes to steric hindrance and influences the overall molecular geometry.

Historical Context in Pyrrolidine Chemistry

The pyrrolidine scaffold has played a fundamental role in organic chemistry since its initial characterization as tetrahydropyrrole, a cyclic secondary amine with the molecular formula (CH₂)₄NH. Industrial production of pyrrolidine was established through the reaction of 1,4-butanediol and ammonia at temperatures between 165-200°C and pressures of 17-21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This foundational work established pyrrolidine as an important building block for more complex structures.

The development of substituted pyrrolidines gained momentum as researchers recognized their presence in natural alkaloids such as nicotine and hygrine, as well as their utility in pharmaceutical applications. The pyrrolidine ring structure became particularly significant in medicinal chemistry due to its presence in numerous drugs including procyclidine and bepridil, and its role as the basis for racetam compounds such as piracetam and aniracetam. The amino acids proline and hydroxyproline, which are structurally related to pyrrolidine derivatives, further highlighted the biological importance of this scaffold.

Research into 2,2-disubstituted pyrrolidines, the class to which 2-benzyl-2-methylpyrrolidine belongs, has intensified in recent decades due to their unique structural features and synthetic challenges. The presence of a quaternary carbon center at the 2-position creates both opportunities and constraints in synthetic chemistry, leading to the development of specialized methodologies for their preparation. These compounds have found applications in asymmetric synthesis and as intermediates in the preparation of more complex natural products and pharmaceutical agents.

Significance in Organic Chemistry Research

This compound occupies a unique position in organic chemistry research due to its structural complexity and synthetic accessibility. The compound serves as an important model for studying quaternary carbon formation and stereoselective synthesis methodologies. Recent research has demonstrated that the synthesis of enantioenriched 2,2-disubstituted pyrrolidines can be achieved through asymmetric allylic alkylation reactions followed by stereospecific ring contraction processes.

The compound's significance extends to its role as a building block in the synthesis of more complex molecular architectures. Research has shown that pyrrolidine derivatives can undergo various transformations including electrophilic substitution reactions, cycloaddition processes, and ring-forming reactions. The presence of both benzyl and methyl substituents provides multiple sites for further functionalization and derivatization, making it a versatile intermediate in synthetic organic chemistry.

Studies on pyrrolidine synthesis have revealed that iridium-catalyzed reductive generation of azomethine ylides represents a significant advancement in accessing functionalized pyrrolidine structures. These methodologies have enabled the preparation of structurally complex pyrrolidine architectures through regio- and diastereoselective dipolar cycloaddition reactions. The development of such catalytic processes has enhanced the accessibility of compounds like this compound and related structures.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClN | |

| Molecular Weight | 211.73 g/mol | |

| Chemical Abstracts Service Number | 1803585-45-6 | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Purity | ≥95% |

Overview of Current Research Applications

Contemporary research involving this compound encompasses several key areas of investigation. The compound has attracted attention in pharmaceutical research due to the well-established role of pyrrolidine derivatives in drug discovery programs. Recent studies have highlighted the importance of pyrrolidine scaffolds in developing compounds with antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities.

In synthetic methodology development, the compound serves as a target molecule for testing new catalytic processes and stereoselective transformations. Research has demonstrated that pyrrolidine derivatives can be synthesized through various approaches including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. The stereoselective synthesis of pyrrolidine-containing drugs has become a major focus, with researchers developing methods based on proline and 4-hydroxyproline derivatives as starting materials.

Current investigations have also explored the compound's utility in materials science applications. The three-dimensional coverage provided by the non-planar pyrrolidine ring, combined with its sp³-hybridization, makes it valuable for exploring pharmacophore space and developing new chemical entities. Research has shown that the stereochemistry of pyrrolidine derivatives significantly influences their biological activity, with different stereoisomers exhibiting distinct binding modes to enantioselective proteins.

The compound's role in natural product synthesis has gained prominence, particularly in the context of accessing complex alkaloid structures. Studies have demonstrated that 2,2-disubstituted pyrrolidines can be advanced to enantioenriched indolizidine compounds, which are important structural motifs in various natural products. This synthetic capability has opened new avenues for total synthesis programs targeting pyrrolidine-containing natural products and their analogs.

Propiedades

IUPAC Name |

2-benzyl-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRZUUIMJDJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Benzyl-2-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18ClN and features a pyrrolidine ring with a benzyl group and a methyl substituent. This specific substitution pattern contributes to its unique chemical reactivity and biological properties, differentiating it from related compounds such as 2-benzylpyrrolidine and 2-methylpyrrolidine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to diverse biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or signaling pathways.

- Receptor Binding : It may function as a ligand for certain receptors, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have shown that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .

- Anticancer Properties : The compound's structural analogs have been evaluated for anticancer activity, indicating that modifications in the pyrrolidine ring can enhance efficacy against various cancer cell lines .

- Anticonvulsant Activity : Some studies suggest that pyrrolidine derivatives possess anticonvulsant properties, making them candidates for further investigation in seizure disorders .

Case Studies and Experimental Data

- Antidepressant Activity :

- Anticancer Activity :

- Inhibition Studies :

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Central Nervous System Effects

Research indicates that 2-benzyl-2-methylpyrrolidine hydrochloride exhibits notable effects on the central nervous system (CNS). It has been shown to enhance vigilance and counteract symptoms of reduced drive and depression. The compound is useful in treating conditions such as:

- Lack of Drive : It promotes normal drive in patients suffering from organic psychosyndromes.

- Depression : The compound has analgesic effects that can alleviate pain associated with depressive states .

- Cognitive Enhancement : It has potential applications in improving learning capabilities and cognitive functions .

Veterinary Medicine

The compound is also applicable in veterinary medicine, where it can be used to treat similar symptoms in animals, including reduced vitality and pain states. Its broad pharmacological effectiveness makes it suitable for prophylactic use before symptoms occur or for treating existing conditions .

Analgesic Properties

A study focusing on the analgesic properties of compounds related to this compound found that these compounds exhibited strong pain-relieving effects. The research highlighted their utility in both human and veterinary medicine, particularly for treating pain associated with various conditions .

CNS Stimulation

Further studies demonstrated that derivatives of the compound could stimulate the CNS effectively. For instance, a series of methylpyrrolidine compounds were analyzed for their affinity to serotonin receptors, revealing promising results for enhancing mood and cognitive function. The pKi values ranged from 7.89 to 9.19, indicating a strong affinity for the 5-HT₂A receptor, which is crucial for mood regulation .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of 2-Benzyl-2-methylpyrrolidine Hydrochloride and Analogous Compounds

Structural and Functional Differences

- However, the addition of hydroxyl () or aminomethyl () groups introduces polarity, balancing solubility and target binding . Dihydrochloride salts () exhibit higher solubility than mono-hydrochlorides, critical for formulations requiring rapid dissolution .

Biological Activity :

- This compound lacks functional groups like esters or amines, limiting direct enzyme interactions but making it a flexible intermediate for further derivatization.

- The ester and hydroxyl groups in ’s compound suggest utility in prodrug synthesis or chiral catalysis .

- Pyrimidine derivatives () are associated with nucleic acid inhibition, commonly explored in antiparasitic therapies .

Research Implications and Limitations

While the provided evidence highlights structural and synthetic differences among pyrrolidine and pyrimidine derivatives, direct pharmacological data for this compound remains sparse. Further studies are needed to elucidate its binding affinity, metabolic pathways, and toxicity profiles. Comparative analyses with compounds like those in –4 suggest that minor structural modifications (e.g., adding hydroxyl or amino groups) could tailor this scaffold for specific therapeutic applications.

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction or modification of the pyrrolidine ring with methyl substitution at the 2-position.

- Introduction of the benzyl group at the nitrogen atom.

- Conversion to the hydrochloride salt for stabilization and isolation.

The preparation can be divided into two main stages: synthesis of the 2-methylpyrrolidine core and subsequent N-benzylation, followed by salt formation.

Synthesis of 2-Methylpyrrolidine Core

One reliable approach to synthesize 2-methylpyrrolidine derivatives involves the reduction or hydrogenation of suitable precursors such as vinyl or amino-substituted pyrrolidines. For example, catalytic hydrogenation of 2-(2-aminoethyl) pyrrolidine derivatives under controlled conditions with ruthenium/aluminum trioxide catalysts yields 2-(2-aminoethyl) pyrrolidine analogues with high yield (approximately 80%).

Another method involves the reaction of N-methyl-2-hydroxyethyl pyrrolidine with sulfur oxychloride and pyridine to form N-methyl-2-chloroethyl pyrrolidine, which upon reaction with ammonia in methanol gives 2-(2-aminoethyl) pyrrolidine derivatives with yields around 90%.

N-Benzylation of 2-Methylpyrrolidine

The benzylation of the pyrrolidine nitrogen is commonly achieved by reacting the free base with benzyl halides in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF). The reaction is typically performed at room temperature or slightly elevated temperatures with stirring overnight.

For example, benzyl bromide reacts with 2-methylpyrrolidine hydrochloride in DMF with K2CO3 to afford the N-benzylated product. After reaction completion, the mixture is partitioned between ethyl acetate and water, the organic layer is washed, dried, and evaporated. The crude product is purified by column chromatography, yielding the N-benzyl-2-methylpyrrolidine as a free base, which can then be converted to the hydrochloride salt.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base with anhydrous hydrogen chloride or by dissolving the free base in an organic solvent and bubbling HCl gas through the solution. The resulting hydrochloride salt precipitates as a white solid, which can be isolated by filtration and drying. This salt form improves the stability and handling of the compound.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 2-methylpyrrolidine core | N-methyl-2-hydroxyethyl pyrrolidine + sulfur oxychloride + pyridine, 110 °C, 2 h; then reaction with ammonia in methanol, 20-30 °C, 4 h | ~90 | High yield, requires careful temperature control and inert atmosphere |

| N-Benzylation | 2-methylpyrrolidine hydrochloride + benzyl bromide + K2CO3 in DMF, room temperature, overnight | 85-95 | Purification by column chromatography; base neutralizes HCl during reaction |

| Hydrochloride salt formation | Treatment of free base with HCl gas or HCl solution in organic solvent, precipitation | 95 | Produces stable white solid, suitable for further use or storage |

Research Findings and Analytical Data

- The benzylation reaction proceeds efficiently under mild conditions with potassium carbonate as base, avoiding over-alkylation or side reactions.

- The hydrochloride salt formation is quantitative and yields a crystalline solid that is easily characterized by melting point and NMR spectroscopy.

- Catalytic hydrogenation methods for the pyrrolidine core provide stereoselective access to the 2-methyl substituted ring, which is crucial for biological activity.

- Purification by column chromatography using ethyl acetate/hexane or methanol/chloroform mixtures containing small amounts of aqueous ammonia ensures high purity of the final product.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2-benzyl-2-methylpyrrolidine hydrochloride with high purity and yield?

- Methodology : Optimize synthesis via reductive amination or alkylation of pyrrolidine derivatives. Key steps include:

- Use of benzyl halides or aldehydes for benzylation .

- Acidic workup (e.g., HCl) to form the hydrochloride salt.

- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Approach : Cross-validate data using multiple techniques:

- Compare melting points under standardized conditions (e.g., differential scanning calorimetry).

- Replicate NMR (DMSO-d₆ or CDCl₃) and FT-IR spectra to confirm functional groups (e.g., N–H stretches at ~2500 cm⁻¹) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methods :

- HPLC : Kromasil C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30), UV detection at 207 nm .

- Karl Fischer titration for water content analysis.

- Accelerated stability studies (40°C/75% RH for 6 months) to monitor degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) affect the biological activity of this compound?

- Experimental Design :

- Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) .

- Test activity in receptor-binding assays (e.g., σ-1 or NMDA receptors) using radioligands.

- Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) in rodent models .

- Data Interpretation : Use circular dichroism (CD) and X-ray crystallography to correlate stereochemistry with activity .

Q. What strategies address contradictory findings in the compound’s metabolic pathways across studies?

- Resolution Framework :

- Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS to identify metabolites.

- Compare CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymatic contributions .

- Validate in vivo using isotope-labeled compound and PET imaging .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) against homology-modeled receptors (e.g., dopamine transporters).

- Use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

- Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Data Reproducibility

Q. Why do yields vary significantly in scaled-up syntheses, and how can this be mitigated?

- Troubleshooting :

- Optimize reaction exotherm control (e.g., slow reagent addition, cooling baths).

- Use process analytical technology (PAT) like in-line FT-IR to monitor intermediate formation .

- Compare batch vs. flow chemistry setups to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.